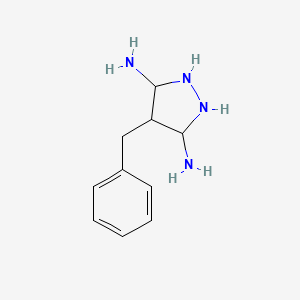

4-Benzylpyrazolidine-3,5-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16N4 |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

4-benzylpyrazolidine-3,5-diamine |

InChI |

InChI=1S/C10H16N4/c11-9-8(10(12)14-13-9)6-7-4-2-1-3-5-7/h1-5,8-10,13-14H,6,11-12H2 |

InChI Key |

ONFSNOGOYWMRAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(NNC2N)N |

Origin of Product |

United States |

Reactivity Profiles of the Pyrazolidine 3,5 Diamine Core

There is no available scientific literature detailing the reactivity profile of the 4-benzylpyrazolidine-3,5-diamine core. The reactivity of a saturated heterocyclic system like pyrazolidine (B1218672) is expected to be significantly different from its aromatic pyrazole (B372694) counterpart. The saturated ring is conformationally flexible and the nitrogen atoms are more basic and nucleophilic. However, without experimental data, any discussion on its reactivity towards electrophiles, oxidants, or its stability under various reaction conditions remains purely speculative.

Functional Group Transformations of the Diamine Groups

Specific studies on the functional group transformations of the 3,5-diamine moieties in 4-benzylpyrazolidine-3,5-diamine are not present in the current body of scientific literature. Generally, vicinal diamines can undergo a range of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form various heterocyclic structures. For instance, the reaction of 1,2-diamines with diketones is a known method for the synthesis of pyrazine (B50134) derivatives. jlu.edu.cn However, the application of these transformations to this compound has not been reported.

Modification and Substitution on the Benzyl Moiety

There are no documented studies on the modification and substitution of the benzyl (B1604629) moiety specifically within the 4-benzylpyrazolidine-3,5-diamine framework. In principle, the benzyl group could undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) on the phenyl ring, or reactions at the benzylic position. However, the influence of the pyrazolidine-3,5-diamine core on the regioselectivity and feasibility of such reactions is unknown without experimental investigation.

Synthesis of Novel 4 Benzylpyrazolidine 3,5 Diamine Analogues and Conjugates

Analysis of Hydrogen Bonding Networks in Diamine Systems

The crystal structure of 3,5-diamino-4-benzyl-1H-pyrazole, a tautomer of this compound, reveals an intricate network of hydrogen bonds that are fundamental to its supramolecular assembly. nih.govnih.govresearchgate.net The presence of multiple hydrogen bond donors (the amino groups and the pyrazole (B372694) N-H) and acceptors (the pyrazole nitrogen atoms) allows for the formation of robust and directional interactions. nih.govnih.govresearchgate.net

In the solid state, the amino groups (NH2) act as donors, forming N-H⋯N hydrogen bonds with the nitrogen atoms of adjacent pyrazole rings and with other amino moieties. nih.govnih.govresearchgate.net Concurrently, the pyrazole N-H proton also participates as a donor in N-H⋯π interactions with the pyrazole rings of neighboring molecules. nih.govnih.govresearchgate.net This combination of conventional and non-conventional hydrogen bonds creates a highly interconnected system. The versatility of the pyrazole ring, with its distinct pyrrole-type (N1-H) and pyridine-type (N2) nitrogen atoms, allows for diverse hydrogen-bonding topologies, including the formation of dimers and polymeric chains known as catemers. nih.govnih.gov In the case of 3,5-diamino-4-benzyl-1H-pyrazole, these interactions result in a centrosymmetric crystal structure. nih.govnih.govresearchgate.net The ability of the amino substituents to act as hydrogen-bond donors is a key factor in the formation of two-dimensional hydrogen-bonded networks in related aryl-pyrazole systems. nih.gov

Table 1: Hydrogen Bonding Interactions in 3,5-diamino-4-benzyl-1H-pyrazole

| Donor (D) | Acceptor (A) | Type of Interaction | Role in Supramolecular Structure | Reference |

|---|---|---|---|---|

| Amino group (N-H) | Pyrazole Nitrogen (N) | N-H⋯N | Linking adjacent pyrazole molecules | nih.gov, nih.gov, researchgate.net |

| Amino group (N-H) | Amino group (N) | N-H⋯N | Interconnecting amino moieties | nih.gov, nih.gov, researchgate.net |

| Pyrazole (N-H) | Pyrazole ring (π-system) | N-H⋯π | Contributing to bilayer formation | nih.gov, nih.gov, researchgate.net |

Pi-Stacking Interactions Involving Aromatic Moieties

The benzyl (B1604629) group of this compound introduces an aromatic moiety capable of participating in π-stacking interactions, which are crucial for the organization of the crystal structure. In the solid state of its tautomer, 3,5-diamino-4-benzyl-1H-pyrazole, the aromatic (phenyl) and pyrazole moieties are organized into distinct alternating bilayers. nih.govnih.govresearchgate.net Within these layers, the aromatic rings stack in parallel columns. nih.govnih.govresearchgate.net

Design Principles for Controlled Self-Assembly

The self-assembly of this compound into a well-defined supramolecular architecture is not random but follows established design principles based on the concept of supramolecular synthons. These are recognizable structural units formed by specific and directional intermolecular interactions.

The primary design principle at play is the formation of robust hydrogen-bonded networks. The pyrazole ring itself is a versatile supramolecular synthon, capable of forming various hydrogen-bonded motifs like dimers and catemers. nih.gov The addition of the 3,5-diamino groups provides further hydrogen bond donors, enhancing the potential for creating extensive networks. nih.gov The observed N-H⋯N and N-H⋯π interactions in the crystal structure of 3,5-diamino-4-benzyl-1H-pyrazole are predictable outcomes based on the hydrogen-bonding capabilities of the functional groups present. nih.govnih.govresearchgate.netnsf.gov

A second key principle is the segregation of hydrophobic and hydrophilic regions, leading to the observed bilayer structure. The benzyl group provides a nonpolar, aromatic surface that favors π-stacking interactions with other benzyl groups, while the polar pyrazole and diamine functionalities engage in a dense network of hydrogen bonds. nih.govnih.govresearchgate.net This molecular-level self-sorting into distinct domains is a common strategy in crystal engineering to satisfy the energetic requirements of all parts of the molecule. The final structure is a balance between the directional, specific hydrogen bonds and the less directional, but collectively significant, π-stacking and van der Waals forces. rsc.org

Computational Predictions of Supramolecular Architectures

A typical CSP workflow involves:

Conformational Analysis: Determining the low-energy conformations of the isolated molecule. For this compound, this would involve exploring the rotational freedom of the benzyl group.

Crystal Packing Generation: Generating a vast number of hypothetical crystal structures with different space groups and arrangements of the molecule in the unit cell.

Energy Ranking: Calculating the lattice energy of each generated structure using force fields or, for higher accuracy, quantum mechanical methods like Density Functional Theory (DFT) with dispersion corrections (DFT-D). nih.gov The structures with the lowest energies are considered the most likely to be observed experimentally.

Furthermore, computational techniques like Symmetry-Adapted Perturbation Theory (SAPT) and the Atoms-in-Molecules (AIM) theory can be used to analyze the nature and strength of the specific intermolecular interactions (hydrogen bonds, π-stacking) in the predicted or experimentally determined crystal structure. mdpi.com For example, SAPT can decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion, providing a quantitative understanding of what drives the self-assembly. mdpi.com AIM analysis can identify and characterize bond paths and critical points in the electron density, offering a topological definition of intermolecular interactions. mdpi.com Docking studies of substituted pyrazoles into protein active sites have also demonstrated the utility of computational methods in predicting binding interactions, which are analogous to the intermolecular interactions in a crystal. nih.gov

Table 2: Computational Methods for Analyzing Supramolecular Architectures

| Computational Method | Application | Information Obtained | Reference |

|---|---|---|---|

| Crystal Structure Prediction (CSP) | Predicting the most stable crystal packing | Plausible crystal structures, lattice energies, space groups | nih.gov, ucr.edu |

| Density Functional Theory (DFT-D) | Calculating accurate lattice energies | Energetic ranking of predicted structures, optimized geometries | nih.gov |

| Symmetry-Adapted Perturbation Theory (SAPT) | Analyzing intermolecular interaction energies | Decomposition of interaction energy into electrostatic, exchange, induction, and dispersion components | mdpi.com |

| Atoms-in-Molecules (AIM) | Characterizing non-covalent interactions | Identification and properties of bond paths and critical points, topological analysis of electron density | mdpi.com |

Computational Chemistry and Structure Activity Relationship Sar Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental in describing the electronic landscape of 4-Benzylpyrazolidine-3,5-diamine. These calculations help in understanding the reactivity and kinetic stability of the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's chemical reactivity and its ability to participate in charge-transfer interactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability.

For pyrazole (B372694) derivatives, the distribution of HOMO and LUMO is significantly influenced by the nature and position of substituents on the ring. In the case of this compound, the pyrazolidine (B1218672) ring, enriched with nitrogen atoms, and the attached amino groups are expected to be the primary contributors to the HOMO. The LUMO is likely to be distributed over the pyrazolidine ring and the benzyl (B1604629) substituent. The energy of these orbitals and the HOMO-LUMO gap can be calculated to predict the molecule's reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Highest Occupied Molecular Orbital; associated with the electron-donating ability of the molecule. |

| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital; associated with the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.7 | Energy difference between HOMO and LUMO; an indicator of chemical stability and reactivity. |

Note: The values in this table are illustrative and would need to be confirmed by specific quantum chemical calculations for this exact molecule.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (in blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the amino groups and the pyrazolidine ring, indicating these as potential sites for hydrogen bonding and coordination with metal ions. The hydrogen atoms of the amino groups and the C-H bonds would exhibit positive potential. The benzyl group would present a more complex potential surface with a slightly negative region associated with the π-system of the aromatic ring.

Conformational Analysis and Tautomeric Equilibria

The three-dimensional structure of this compound is not rigid. The molecule can adopt various conformations due to the flexibility of the pyrazolidine ring and the rotation around the single bond connecting the benzyl group to the ring. Conformational analysis is essential to identify the most stable, low-energy conformations that the molecule is likely to adopt.

Furthermore, the presence of the diamine and the pyrazolidine ring structure suggests the possibility of tautomerism. Tautomers are isomers that differ in the position of a proton and a double bond. For this compound, imine-enamine tautomerism could be possible, which would significantly affect its chemical properties and biological activity. Computational studies can predict the relative energies of different tautomers and conformers, providing insight into the most probable forms of the molecule under various conditions.

Molecular Docking and Ligand-Target Interaction Modeling.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or a nucleic acid. This method is crucial in drug discovery for identifying potential drug candidates and for understanding their mechanism of action at a molecular level.

For this compound, docking studies could be performed against various biological targets to explore its potential as a therapeutic agent. The docking simulations would reveal the binding affinity and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the active site of the target. The amino groups and the nitrogen atoms of the pyrazolidine ring are likely to act as hydrogen bond donors and acceptors, while the benzyl group can engage in hydrophobic and π-stacking interactions.

Derivation of Structure-Activity Relationships for Related Pyrazole/Pyrazolidine Diamine Compounds.

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the corresponding changes in activity, researchers can identify the key structural features required for a desired biological effect.

For pyrazole and pyrazolidine derivatives, SAR studies have revealed that the nature and position of substituents on the heterocyclic ring play a critical role in determining their activity. For instance, in a series of pyrazole-based inhibitors of a particular enzyme, the introduction of a benzyl group at a specific position might enhance potency due to favorable interactions with a hydrophobic pocket in the enzyme's active site. The diamine functionality could be crucial for forming essential hydrogen bonds with the target. By comparing the activity of this compound with that of related analogs, a comprehensive SAR model can be developed.

Table 2: Illustrative SAR data for a hypothetical series of pyrazolidine diamine derivatives

| Compound ID | R1 Substituent | R2 Substituent | Biological Activity (IC50, µM) |

| 1 | H | H | 50.2 |

| 2 | Methyl | H | 25.8 |

| 3 | Benzyl | H | 5.1 |

| 4 | H | Amino | 40.5 |

| 5 | Benzyl | Amino | 2.3 |

Note: This table is a hypothetical representation to illustrate the principles of SAR.

In Silico Screening Methodologies for Compound Prioritization.

In silico screening, also known as virtual screening, involves the use of computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is much faster and more cost-effective than traditional high-throughput screening.

For prioritizing compounds related to this compound, various in silico methodologies can be employed. Ligand-based virtual screening methods, such as similarity searching and pharmacophore modeling, can be used to identify compounds with structural features similar to known active molecules. Structure-based virtual screening, which relies on molecular docking, can be used to screen large databases for compounds that fit well into the binding site of a target protein. These computational approaches help to narrow down the number of compounds for experimental testing, thereby accelerating the drug discovery process.

Spectroscopic and Analytical Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 4-Benzylpyrazolidine-3,5-diamine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's connectivity and stereochemistry can be constructed.

In a typical ¹H NMR spectrum of this compound, specific proton signals would correspond to the different chemical environments within the molecule. For instance, the protons on the benzyl (B1604629) group would appear in the aromatic region, while the protons on the pyrazolidine (B1218672) ring and the amine groups would have distinct chemical shifts. The coupling patterns between adjacent protons would further confirm the connectivity.

Similarly, ¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a separate signal, with its chemical shift indicative of its electronic environment.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound. This technique involves ionizing the molecule and then measuring the mass-to-charge ratio of the resulting ions.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, as the molecule breaks apart in a predictable manner, providing clues about its constituent parts.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for assessing the purity of this compound and for separating it from any impurities or related substances.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. The development of a robust HPLC method for this compound would involve optimizing several parameters to achieve good resolution and peak shape.

Key considerations for method development include the choice of the stationary phase (the column), the mobile phase (the solvent system), the flow rate, and the detector. A reversed-phase column, such as a C18, is often a good starting point for a molecule like this compound. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid or buffer additive to control the ionization state of the analyte and improve peak shape.

Once an HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose. Method validation is a critical process that demonstrates the reliability and accuracy of the analytical procedure.

Specificity: This ensures that the method can accurately measure the analyte of interest without interference from other components such as impurities, degradation products, or matrix components.

Linearity: This establishes that the response of the detector is directly proportional to the concentration of the analyte over a given range. This is typically assessed by analyzing a series of standards of known concentrations and performing a linear regression analysis.

Precision: This measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Detection Limit (LOD) and Quantitation Limit (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

X-ray Crystallography for Solid-State Structural Determination

The process involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. This provides an unambiguous confirmation of the molecular structure.

Organocatalytic Applications of 4 Benzylpyrazolidine 3,5 Diamine

Investigation of 4-Benzylpyrazolidine-3,5-diamine as an Organocatalyst

While specific research on the organocatalytic applications of this compound is not extensively documented in publicly available literature, its structural features suggest a strong potential for catalytic activity. The pyrazolidine (B1218672) core, a five-membered ring containing two adjacent nitrogen atoms, provides a robust scaffold. The presence of two amine functionalities at the 3 and 5 positions, coupled with a benzyl (B1604629) group at the 4-position, offers multiple sites for interaction with substrates and reagents.

Mechanisms of Organocatalysis: Enamine and Iminium Catalysis

The primary amine groups of this compound are expected to facilitate catalysis through two principal mechanisms: enamine and iminium ion catalysis. These pathways are fundamental to a vast number of organocatalytic reactions.

Enamine Catalysis: In this mode of activation, the organocatalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine is more reactive than the corresponding enol or enolate and can readily participate in reactions with electrophiles. The catalytic cycle is completed by the hydrolysis of the resulting iminium ion to regenerate the catalyst and furnish the desired product. The formation of an enamine from a carbonyl compound and a secondary amine catalyst is a reversible process. youtube.com

Iminium Catalysis: Conversely, in iminium catalysis, the organocatalyst reacts with an α,β-unsaturated carbonyl compound to form a positively charged iminium ion. beilstein-journals.org This process lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it more susceptible to nucleophilic attack. youtube.com This activation mode is particularly effective for conjugate addition reactions. Following the nucleophilic addition, the catalyst is regenerated through hydrolysis. Brønsted acids are known to facilitate the formation of the iminium ion. beilstein-journals.org

The bifunctional nature of this compound, possessing both amine groups, could potentially allow it to operate through either or both of these mechanisms, expanding its applicability in organic synthesis.

Asymmetric Organocatalysis with Chiral Pyrazolidine Derivatives

A significant advantage of organocatalysis is the ability to achieve asymmetric synthesis, the selective production of one enantiomer of a chiral molecule. youtube.com This is typically accomplished by using a chiral organocatalyst. While this compound itself is achiral, the synthesis of chiral derivatives is feasible. The introduction of chirality, for instance, by using a chiral starting material for the synthesis of the pyrazolidine ring or by attaching a chiral auxiliary, would transform it into a catalyst for asymmetric reactions.

Chiral pyrazolidine derivatives have been successfully employed in various asymmetric transformations. nih.gov For example, the direct catalytic asymmetric synthesis of pyrazolidine derivatives has been achieved with high enantioselectivity. nih.gov The stereochemical outcome of these reactions is dictated by the chiral environment created by the catalyst, which directs the approach of the reactants to favor the formation of one enantiomer over the other.

Below is a representative table illustrating the potential of chiral pyrazolidine derivatives in asymmetric Michael additions, a common carbon-carbon bond-forming reaction.

| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 10 | Toluene | 24 | 85 | 92 |

| 2 | 5 | Dichloromethane | 36 | 78 | 88 |

| 3 | 10 | Tetrahydrofuran | 24 | 90 | 95 |

| 4 | 15 | Chloroform | 48 | 75 | 85 |

| 5 | 10 | Acetonitrile (B52724) | 18 | 92 | 97 |

This table presents hypothetical data based on typical results for chiral pyrazolidine organocatalysts in asymmetric Michael additions to illustrate potential efficacy.

The development of chiral versions of this compound could open up new avenues for the efficient and selective synthesis of enantiomerically enriched compounds, which are of high value in the pharmaceutical and agrochemical industries.

Green Chemistry Principles in Organocatalytic Transformations

Organocatalysis inherently aligns with several principles of green chemistry, a philosophy aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The use of an organocatalyst like this compound offers several environmental and economic benefits.

Catalysis, as one of the twelve principles of green chemistry, is favored over stoichiometric reactions because catalysts are used in small amounts and can be recycled and reused, thus minimizing waste. edu.krdyale.edu Organocatalysts, being metal-free, avoid the issues of toxicity and contamination associated with many heavy metal catalysts. yale.edu

Furthermore, many organocatalytic reactions can be performed under mild conditions, reducing energy consumption. nih.gov The development of heterogeneous organocatalysts, where the catalyst is immobilized on a solid support, further enhances their green credentials by simplifying catalyst-product separation and enabling catalyst recycling. yale.edu For instance, silica (B1680970) gel-bound Cu(II)–enaminone complexes have been explored as heterogeneous catalysts. nih.govresearchgate.net

The table below summarizes how the use of an organocatalyst like this compound adheres to key green chemistry principles.

| Green Chemistry Principle | Application in Organocatalysis with this compound |

| Catalysis | The compound acts as a catalyst, used in small quantities, and can be recycled, reducing waste compared to stoichiometric reagents. edu.krd |

| Atom Economy | Many organocatalytic reactions, such as additions and cycloadditions, have high atom economy, incorporating most of the atoms from the reactants into the final product. |

| Less Hazardous Chemical Syntheses | As a metal-free catalyst, it avoids the use of toxic heavy metals. |

| Design for Energy Efficiency | Reactions can often be carried out at ambient temperature and pressure, reducing energy requirements. nih.gov |

| Use of Renewable Feedstocks | The synthesis of the catalyst could potentially start from renewable resources. |

| Reduce Derivatives | Organocatalysis can often simplify synthetic routes, reducing the need for protecting groups and derivatization steps. |

The investigation and application of organocatalysts such as this compound and its derivatives represent a significant step towards more sustainable and efficient chemical manufacturing.

Medicinal Chemistry Research and Biological Activity Investigations

Enzyme Inhibition Studies by Pyrazolidine (B1218672)/Pyrazole (B372694) Derivatives

Derivatives of pyrazolidine and pyrazole are notable for their ability to inhibit a variety of enzymes, playing a crucial role in the management of several diseases. researchgate.netmdpi.com

A significant area of investigation has been their effect on monoamine oxidases (MAOs) , enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. nih.gov Certain 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been identified as potent, reversible, and non-competitive inhibitors of MAO-A and MAO-B. researchgate.net For instance, 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole demonstrated a K_i_ value of approximately 10⁻⁸ M, indicating strong inhibitory potential. researchgate.net The inhibitory activity of 1,3,5-trisubstituted pyrazolines against MAO-B has also been documented, highlighting their potential in the context of neurodegenerative diseases like Alzheimer's. researchgate.net

Carbonic anhydrases (CAs) , particularly human isoforms hCA I and hCA II, are another major target. These enzymes are involved in numerous physiological processes, and their inhibition is relevant for conditions like glaucoma. nih.gov Numerous pyrazole derivatives have shown potent inhibitory activity against these isoforms. nih.govtandfonline.com For example, a series of newly synthesized pyrazole compounds exhibited K_I_ values in the low nanomolar range, from 5.13–16.9 nM for hCA I and 11.77–67.39 nM for hCA II. nih.govtandfonline.com Some of these compounds showed better or comparable inhibition constants to the clinical inhibitor acetazolamide. nih.gov

Derivatives have also been investigated as inhibitors of cholinesterases , such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease research. nih.gov Certain pyrazoline derivatives demonstrated significant inhibitory effects with IC₅₀ values ranging from 0.81-1.32 µM for AChE and K_i_ values from 0.34–0.92 nM. nih.gov

Furthermore, pyrazolidine-3,5-dione (B2422599) derivatives have been identified as inhibitors of enzymes in the bacterial peptidoglycan biosynthesis pathway, such as UDP-N-acetylenolpyruvylglucosamine reductase (MurB) . nih.gov Compounds like 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides inhibited E. coli MurB and S. aureus MurB with IC₅₀ values in the low micromolar range (4.1 to 10.3 µM). nih.gov This highlights their potential as antibacterial agents.

Other enzymes targeted by pyrazole derivatives include lipoxygenase (LOX) , implicated in inflammatory diseases, and bacterial N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) , a potential antibiotic target. mdpi.comnih.gov

Table 1: Enzyme Inhibition by Pyrazolidine/Pyrazole Derivatives

| Derivative Class | Target Enzyme(s) | Potency (IC₅₀ / K_i_) | Reference(s) |

|---|---|---|---|

| 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | MAO-A, MAO-B | K_i_ ≈ 10⁻⁸ M | researchgate.net |

| Substituted Pyrazoles | hCA I, hCA II | K_I_ = 5.13–16.9 nM (hCA I), 11.77–67.39 nM (hCA II) | nih.govtandfonline.com |

| Pyrazoline Derivatives | AChE, BChE | IC₅₀ = 0.81-1.32 µM (AChE) | nih.gov |

| Pyrazolidine-3,5-diones | MurB | IC₅₀ = 4.1-10.3 µM | nih.gov |

| Pyrazole Thioether Analogs | DapE | IC₅₀ = 17.9-22.4 µM | mdpi.com |

| Pyrazoline Derivatives | Lipoxygenase (LOX) | IC₅₀ = 80 µM | nih.gov |

Receptor Ligand Interactions

The structural versatility of pyrazole and pyrazolidine derivatives allows them to interact with a range of biological receptors, acting as agonists, antagonists, or partial agonists.

A significant body of research has focused on cannabinoid receptors (CB1 and CB2) . The biarylpyrazole SR141716A (Rimonabant) is a well-known potent and specific antagonist for the CB1 receptor. elsevierpure.comnih.govacs.org Structure-activity relationship (SAR) studies on pyrazole derivatives have identified key structural requirements for potent and selective CB1 antagonistic activity, including a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl group at the 1-position. elsevierpure.comnih.gov Further modifications, such as creating rigid analogs like 1,4-dihydroindeno(1,2-c)pyrazole derivatives, have led to compounds with high affinity and selectivity for either CB1 or CB2 receptors. mdpi.com

Farnesoid X receptor (FXR) , a nuclear receptor involved in bile acid metabolism, is another target. Pyrazolidine-3,5-dione derivatives have been identified as potent non-steroidal partial or full agonists of FXR. nih.gov Several compounds in a synthesized series showed lower EC₅₀ values than the reference drug chenodeoxycholic acid (CDCA), indicating strong agonistic potential. nih.gov

Substituted pyrazole-3-carboxylic acids have been explored as ligands for the nicotinic acid receptor (GPR109A) . Many of these compounds act as partial agonists, with some, like 5-butylpyrazole-3-carboxylic acid, showing high affinity (K_i_ = 0.072 µM). nih.gov A benzyl (B1604629) derivative, 5-(3-chlorobenzyl)pyrazole-3-carboxylic acid, was also active, though with lower intrinsic activity. nih.gov

Additionally, pyrazolopyridine derivatives have been designed as ligands for the sphingosine 1-phosphate receptor 2 (S1PR2) , with some exhibiting IC₅₀ values in the nanomolar range and good selectivity over other S1P receptor subtypes. nih.gov Molecular docking studies have also suggested that pyrazole derivatives can act as potential inhibitors of receptor tyrosine kinases like VEGFR-2 and protein kinases such as Aurora A and CDK2 . researchgate.net

Table 2: Receptor Interactions of Pyrazolidine/Pyrazole Derivatives

| Derivative Class | Target Receptor | Activity | Potency (K_i_ / IC₅₀ / EC₅₀) | Reference(s) |

|---|---|---|---|---|

| Biarylpyrazoles (e.g., SR141716A) | Cannabinoid Receptor 1 (CB1) | Antagonist | - | elsevierpure.comnih.govacs.org |

| 1,4-dihydroindeno(1,2-c)pyrazoles | Cannabinoid Receptors (CB1/CB2) | Antagonist/Inverse Agonist | High affinity | mdpi.com |

| Pyrazolidine-3,5-diones | Farnesoid X Receptor (FXR) | Agonist | EC₅₀ < CDCA | nih.gov |

| Substituted Pyrazole-3-carboxylic Acids | Nicotinic Acid Receptor (GPR109A) | Partial Agonist | K_i_ = 0.072 µM | nih.gov |

| Pyrazolopyridine Derivatives | Sphingosine 1-Phosphate Receptor 2 (S1PR2) | Ligand/Antagonist | IC₅₀ = 29.1 nM | nih.gov |

| Pyrazole-1,3,4-thiadiazole Derivatives | VEGFR-2, Aurora A, CDK2 | Potential Inhibitor | Binding Energy = -8.57 to -10.35 kJ/mol | researchgate.net |

Studies on Anti-Biofilm Activity of Related Compounds

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. Several studies have highlighted the potential of pyrazole and its derivatives in combating biofilm formation.

One study investigated a series of pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives for their activity against multidrug-resistant Staphylococcus aureus and Pseudomonas aeruginosa. nih.govnih.gov Five compounds showed significant bactericidal and antibiofilm activity, inhibiting biofilm formation by over 60% at their minimum inhibitory concentrations (MICs). nih.govnih.govresearchgate.net Scanning electron microscopy analysis confirmed the disruption of the biofilm structure by these compounds. nih.govresearchgate.net

Another study focused on indolenine-substituted pyrazole and pyrimido[1,2-b]indazole derivatives against S. aureus. nih.gov A hit compound demonstrated the ability to both prevent biofilm formation and eradicate mature biofilms of both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains. nih.gov It exhibited a minimum biofilm inhibitory concentration (MBIC₅₀) as low as 1.56 µg/mL and a minimum biofilm eradication concentration (MBEC₅₀) of 6.25 µg/mL. nih.gov

The mechanisms behind these anti-biofilm effects are often linked to the disruption of quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate group behaviors like biofilm formation. The active pyrazole and pyrazolo[1,5-a]pyrimidine derivatives also demonstrated anti-QS activity, as shown by a reduction in violacein (B1683560) production by Chromobacterium violaceum CV026. nih.govnih.govresearchgate.net This suggests that these compounds interfere with bacterial communication pathways, thereby preventing biofilm establishment.

Table 3: Anti-Biofilm Activity of Pyrazole Derivatives

| Derivative Class | Target Organism(s) | Activity | Potency (MBIC₅₀ / MBEC₅₀) | Reference(s) |

|---|---|---|---|---|

| Pyrazoles and Pyrazolo[1,5-a]pyrimidines | S. aureus, P. aeruginosa | Biofilm Inhibition (>60%) | MIC values = 0.062-0.50 µg/mL | nih.govnih.govresearchgate.net |

| Indolenine-substituted Pyrazoles | S. aureus (MSSA & MRSA) | Biofilm Inhibition & Eradication | MBIC₅₀ = 1.56 µg/mL; MBEC₅₀ = 6.25 µg/mL | nih.gov |

Mechanistic Insights into Biological Action at a Molecular Level

Understanding the molecular mechanisms of how these compounds exert their effects is crucial for rational drug design.

In enzyme inhibition, molecular docking studies have provided valuable insights. For carbonic anhydrase inhibitors, docking simulations revealed that pyrazole derivatives bind to the active site of hCA I and hCA II, elucidating the interactions responsible for their inhibitory activity. nih.govtandfonline.comtandfonline.com Similarly, for CYP2E1, an enzyme involved in drug metabolism, studies have shown that most pyrazoles act through a mixed cooperative inhibition mechanism. nih.gov They bind to both the catalytic and a cooperative site on the enzyme, rescuing it from substrate inhibition. nih.gov

In the context of receptor interactions, the binding modes of pyrazole derivatives have been modeled to understand SAR. For cannabinoid receptor antagonists, specific substitutions on the pyrazole ring are crucial for high-affinity binding. elsevierpure.comnih.gov For example, docking studies of pyrazole derivatives with receptor tyrosine kinases showed that the ligands fit deeply within the binding pocket, forming key hydrogen bonds. researchgate.net

The anti-biofilm activity of pyrazole derivatives is often linked to the inhibition of QS pathways. nih.govresearchgate.net By interfering with the signaling molecules of the QS system, these compounds can prevent the coordinated gene expression required for biofilm formation and virulence factor production. nih.govresearchgate.net

Furthermore, pyrazole derivatives have been shown to induce anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with signal transduction pathways. researchgate.net For example, some derivatives arrest the cell cycle in the S phase and exhibit significant apoptotic effects in cancer cell lines. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 4-Benzylpyrazolidine-3,5-diamine, and how can purity be ensured during synthesis?

A multi-step approach is recommended, starting with the formation of the pyrazolidine core followed by benzyl group introduction. Key reagents include malononitrile derivatives and benzyl halides, with reaction conditions optimized at 80–100°C in aprotic solvents like DMF. Purity is validated via HPLC (≥98%) and NMR spectroscopy, focusing on eliminating byproducts such as unreacted benzyl halides .

Q. What spectroscopic techniques are critical for characterizing 4-Benzylpyrazrazolidine-3,5-diamine?

- NMR : ¹H/¹³C NMR to confirm benzyl group integration (δ 7.2–7.4 ppm for aromatic protons) and pyrazolidine ring structure.

- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretching) and 1600 cm⁻¹ (C=N/C=C).

- Mass Spectrometry : ESI-MS for molecular ion verification (expected [M+H]⁺ ~235 g/mol).

Cross-validation with elemental analysis ensures structural fidelity .

Q. How should preliminary biological activity screening be designed for this compound?

Use in vitro assays targeting antimicrobial (e.g., MIC against E. coli and S. aureus) and anticancer (MTT assay on HeLa or MCF-7 cells) activities. Include positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (1–100 μM). Replicate experiments in triplicate to assess reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s bioactivity?

- Modifications : Substitute the benzyl group with electron-withdrawing/donating groups (e.g., nitro, methoxy) to assess impact on antimicrobial potency.

- Pyrazolidine Core : Vary diamine substituents (e.g., methyl, chloro) to evaluate steric/electronic effects.

- Assays : Compare IC₅₀ values across derivatives using standardized protocols. SAR data should be analyzed via multivariate regression to identify key pharmacophores .

Q. What mechanistic pathways explain the compound’s antimicrobial and anticancer activities?

- Antimicrobial : Disruption of bacterial membrane integrity (assayed via propidium iodide uptake) or inhibition of DNA gyrase (molecular docking studies against PDB: 1KZN).

- Anticancer : Induction of apoptosis (caspase-3/7 activation) or ROS generation (DCFH-DA assay). Validate targets using siRNA knockdowns in relevant pathways (e.g., p53 or MAPK) .

Q. How can contradictions in bioactivity data between studies be resolved?

- Source Analysis : Check for variability in assay conditions (e.g., serum concentration in cell cultures) or compound purity.

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values from 3+ independent labs) and apply statistical tests (ANOVA with Tukey post-hoc). Reproduce conflicting experiments under controlled conditions .

Q. What strategies mitigate solubility challenges in in vivo studies?

- Formulation : Use co-solvents (e.g., DMSO:PEG 400, 1:4 v/v) or nanoencapsulation (liposomes with ~100 nm particle size).

- Pharmacokinetics : Monitor plasma concentration via LC-MS/MS after intravenous/oral administration in rodent models. Adjust dosing regimens based on bioavailability data .

Methodological and Analytical Questions

Q. What statistical approaches are recommended for analyzing dose-response data?

Q. How should crystallographic data be interpreted to confirm molecular structure?

- XRD Analysis : Compare experimental lattice parameters (e.g., space group P212₁₂₁, a=3.826 Å) with computational predictions (DFT-optimized structures).

- R-Factor : Acceptable refinement values (R < 0.05) ensure accuracy .

Q. What protocols validate the compound’s stability under experimental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.